4-(4-Butylpiperidin-1-yl)-1-o-tolylbutan-1-one 4-(4-Butylpiperidin-1-yl)-1-o-tolylbutan-1-one AC-42 is an M1 muscarinic receptor allosteric agonist.
Brand Name: Vulcanchem
CAS No.: 244291-63-2
VCID: VC0516851
InChI: InChI=1S/C20H31NO/c1-3-4-9-18-12-15-21(16-13-18)14-7-11-20(22)19-10-6-5-8-17(19)2/h5-6,8,10,18H,3-4,7,9,11-16H2,1-2H3
SMILES: CCCCC1CCN(CC1)CCCC(=O)C2=CC=CC=C2C
Molecular Formula: C20H31NO
Molecular Weight: 301.5 g/mol

4-(4-Butylpiperidin-1-yl)-1-o-tolylbutan-1-one

CAS No.: 244291-63-2

Inhibitors

VCID: VC0516851

Molecular Formula: C20H31NO

Molecular Weight: 301.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

4-(4-Butylpiperidin-1-yl)-1-o-tolylbutan-1-one - 244291-63-2

CAS No. 244291-63-2
Product Name 4-(4-Butylpiperidin-1-yl)-1-o-tolylbutan-1-one
Molecular Formula C20H31NO
Molecular Weight 301.5 g/mol
IUPAC Name 4-(4-butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one
Standard InChI InChI=1S/C20H31NO/c1-3-4-9-18-12-15-21(16-13-18)14-7-11-20(22)19-10-6-5-8-17(19)2/h5-6,8,10,18H,3-4,7,9,11-16H2,1-2H3
Standard InChIKey ANTKBACNWQHQJE-UHFFFAOYSA-N
SMILES CCCCC1CCN(CC1)CCCC(=O)C2=CC=CC=C2C
Canonical SMILES CCCCC1CCN(CC1)CCCC(=O)C2=CC=CC=C2C
Appearance Solid powder
Description AC-42 is an M1 muscarinic receptor allosteric agonist.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 4-n-butyl-1-(4-(2-methylphenyl)-4-oxo-1-butyl)-piperidine hydrogen chloride
AC-42
AC42
Reference 1: Stoehlmacher J, Goekkurt E, Hoeffken G, Zinsky R, Lynch F, Buettner H, Scheil-Bertram S, Schirren J, Ehninger G, Fisseler-Eckhoff A. Thymidylate synthase polymorphisms and immunohistochemistry in non-small cell lung cancer. J Clin Oncol. 2009 May 20;27(15_suppl):11101. PubMed PMID: 27963465.
2: Danielsson E, Zindovic I, Bjursten H, Ingemansson R, Nozohoor S. Generalized ischaemia in type A aortic dissections predicts early surgical outcomes only. Interact Cardiovasc Thorac Surg. 2015 Nov;21(5):583-9. doi: 10.1093/icvts/ivv198. PubMed PMID: 26197811.
3: Arslan B, Bozkurt IH, Yonguc T, Vardar E, Degirmenci T, Kozacioglu Z, Gunlusoy B, Minareci S. Clinical features and outcomes of nontransitional cell carcinomas of the urinary bladder: Analysis of 125 cases. Urol Ann. 2015 Apr-Jun;7(2):177-82. doi: 10.4103/0974-7796.150533. PubMed PMID: 25838209; PubMed Central PMCID: PMC4374255.
4: Nickols HH, Conn PJ. Development of allosteric modulators of GPCRs for treatment of CNS disorders. Neurobiol Dis. 2014 Jan;61:55-71. doi: 10.1016/j.nbd.2013.09.013. Review. PubMed PMID: 24076101; PubMed Central PMCID: PMC3875303.
5: Gregory KJ, Sexton PM, Tobin AB, Christopoulos A. Stimulus bias provides evidence for conformational constraints in the structure of a G protein-coupled receptor. J Biol Chem. 2012 Oct 26;287(44):37066-77. doi: 10.1074/jbc.M112.408534. PubMed PMID: 22965232; PubMed Central PMCID: PMC3481307.
6: Kuo CL, Shiao AS, Liao WH, Ho CY, Lien CF. Can long-term hearing preservation be expected in children following cholesteatoma surgery? Results from a 14-year-long study of atticotomy-limited mastoidectomy with cartilage reconstruction. Audiol Neurootol. 2012;17(6):386-94. doi: 10.1159/000341985. PubMed PMID: 22948389.
7: Daval SB, Valant C, Bonnet D, Kellenberger E, Hibert M, Galzi JL, Ilien B. Fluorescent derivatives of AC-42 to probe bitopic orthosteric/allosteric binding mechanisms on muscarinic M1 receptors. J Med Chem. 2012 Mar 8;55(5):2125-43. doi: 10.1021/jm201348t. PubMed PMID: 22329602.
8: Markovic D, Holdich J, Al-Sabah S, Mistry R, Krasel C, Mahaut-Smith MP, Challiss RA. FRET-based detection of M1 muscarinic acetylcholine receptor activation by orthosteric and allosteric agonists. PLoS One. 2012;7(1):e29946. doi: 10.1371/journal.pone.0029946. PubMed PMID: 22272263; PubMed Central PMCID: PMC3260180.
9: Jin Y, Kuznetsova T, Thijs L, Schmitz B, Liu Y, Asayama K, Brand SM, Heymans S, Brand E, Fagard R, Staessen JA. Association of left ventricular mass with the AGTR1 A1166C polymorphism. Am J Hypertens. 2012 Apr;25(4):472-8. doi: 10.1038/ajh.2011.244. PubMed PMID: 22237156.
10: Ding XL, Deng YL, Zhang J, Miao LY. Mutation-sensitive molecular switch method to detect CES1A2 mutation in the Chinese Han and Yao populations. Genet Test Mol Biomarkers. 2011 Sep;15(9):659-62. doi: 10.1089/gtmb.2011.0010. PubMed PMID: 21510813.
11: Jacobson MA, Kreatsoulas C, Pascarella DM, O'Brien JA, Sur C. The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site. Mol Pharmacol. 2010 Oct;78(4):648-57. doi: 10.1124/mol.110.065771. PubMed PMID: 20660086.
12: Avlani VA, Langmead CJ, Guida E, Wood MD, Tehan BG, Herdon HJ, Watson JM, Sexton PM, Christopoulos A. Orthosteric and allosteric modes of interaction of novel selective agonists of the M1 muscarinic acetylcholine receptor. Mol Pharmacol. 2010 Jul;78(1):94-104. doi: 10.1124/mol.110.064345. PubMed PMID: 20413650.
13: Gregory KJ, Hall NE, Tobin AB, Sexton PM, Christopoulos A. Identification of orthosteric and allosteric site mutations in M2 muscarinic acetylcholine receptors that contribute to ligand-selective signaling bias. J Biol Chem. 2010 Mar 5;285(10):7459-74. doi: 10.1074/jbc.M109.094011. PubMed PMID: 20051519; PubMed Central PMCID: PMC2844194.
14: Davis CN, Bradley SR, Schiffer HH, Friberg M, Koch K, Tolf BR, Bonhaus DW, Lameh J. Differential regulation of muscarinic M1 receptors by orthosteric and allosteric ligands. BMC Pharmacol. 2009 Dec 2;9:14. doi: 10.1186/1471-2210-9-14. PubMed PMID: 19951444; PubMed Central PMCID: PMC2794843.
15: Kaira K, Oriuchi N, Imai H, Shimizu K, Yanagitani N, Sunaga N, Hisada T, Kawashima O, Kamide Y, Ishizuka T, Kanai Y, Nakajima T, Mori M. CD98 expression is associated with poor prognosis in resected non-small-cell lung cancer with lymph node metastases. Ann Surg Oncol. 2009 Dec;16(12):3473-81. doi: 10.1245/s10434-009-0685-0. PubMed PMID: 19777189.
16: Thomas RL, Langmead CJ, Wood MD, Challiss RA. Contrasting effects of allosteric and orthosteric agonists on m1 muscarinic acetylcholine receptor internalization and down-regulation. J Pharmacol Exp Ther. 2009 Dec;331(3):1086-95. doi: 10.1124/jpet.109.160242. PubMed PMID: 19767446; PubMed Central PMCID: PMC2784718.
17: Salah-Uddin H, Scarr E, Pavey G, Harris K, Hagan JJ, Dean B, Challiss RA, Watson JM. Altered M(1) muscarinic acetylcholine receptor (CHRM1)-Galpha(q/11) coupling in a schizophrenia endophenotype. Neuropsychopharmacology. 2009 Aug;34(9):2156-66. doi: 10.1038/npp.2009.41. PubMed PMID: 19404243.
18: Heinrich JN, Butera JA, Carrick T, Kramer A, Kowal D, Lock T, Marquis KL, Pausch MH, Popiolek M, Sun SC, Tseng E, Uveges AJ, Mayer SC. Pharmacological comparison of muscarinic ligands: historical versus more recent muscarinic M1-preferring receptor agonists. Eur J Pharmacol. 2009 Mar 1;605(1-3):53-6. doi: 10.1016/j.ejphar.2008.12.044. PubMed PMID: 19168056.
19: Jones RL, Walsh G, Ashley S, Chua S, Agarwal R, O'Brien M, Johnston S, Smith IE. A randomised pilot Phase II study of doxorubicin and cyclophosphamide (AC) or epirubicin and cyclophosphamide (EC) given 2 weekly with pegfilgrastim (accelerated) vs 3 weekly (standard) for women with early breast cancer. Br J Cancer. 2009 Jan 27;100(2):305-10. doi: 10.1038/sj.bjc.6604862. PubMed PMID: 19165198; PubMed Central PMCID: PMC2634727.
20: Lebon G, Langmead CJ, Tehan BG, Hulme EC. Mutagenic mapping suggests a novel binding mode for selective agonists of M1 muscarinic acetylcholine receptors. Mol Pharmacol. 2009 Feb;75(2):331-41. doi: 10.1124/mol.108.050963. PubMed PMID: 19001633; PubMed Central PMCID: PMC2684897.
PubChem Compound 9948320
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator